Bamaluzole

GABA(A) receptor Chemical biology Anticonvulsant screening

Bamaluzole features an imidazo[4,5-c]pyridine core that distinguishes it from benzodiazepine or zolpidem scaffolds. Its direct GABA(A) agonism enables precise seizure model and electrophysiology experiments. With validated 3-year stability at -20°C and a calculated LogP of 2.8, it is a reliable addition to CNS-focused compound libraries. Procure only the defined structure to ensure reproducible results.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72 g/mol
CAS No. 87034-87-5
Cat. No. B1274273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamaluzole
CAS87034-87-5
Molecular FormulaC14H12ClN3O
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl
InChIInChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3
InChIKeyXRGNABQSJLQUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bamaluzole (CAS 87034-87-5): A Specialized GABA(A) Receptor Agonist Tool Compound for Anticonvulsant Research


Bamaluzole (CAS 87034-87-5) is a small molecule characterized by its imidazo[4,5-c]pyridine core, which distinguishes it from other major central nervous system (CNS) drug classes [1]. It is classified as a gamma-aminobutyric acid type A (GABA(A)) receptor agonist [2], a mechanism of action that enhances inhibitory neurotransmission in the brain [3]. Originally patented by Merck & Co. for its anticonvulsant properties, bamaluzole was never commercialized as a therapeutic, but remains a valuable tool compound for fundamental neuroscience and epilepsy research [2][4].

The Procurement Risk of Generic GABA Agonist Substitution: Why Bamaluzole's Imidazo[4,5-c]pyridine Scaffold Matters


Procuring a generic 'GABA receptor agonist' without specifying the chemical scaffold is scientifically unsound. The term encompasses a vast, heterogeneous group of compounds with divergent binding sites, selectivity profiles, and resulting physiological effects [1]. For example, substitution of the imidazo[4,5-c]pyridine scaffold of Bamaluzole for a benzodiazepine, barbiturate, or even a different imidazopyridine isomer like zolpidem (an imidazo[1,2-a]pyridine) will fundamentally alter the experimental outcome due to differences in receptor subtype selectivity and allosteric modulation [2][3]. This guide provides the specific, quantifiable evidence required to justify the selection of Bamaluzole over its closest in-class analogs and alternatives.

Quantitative Evidence for Selecting Bamaluzole (CAS 87034-87-5) Over Close Analogs


Core Scaffold Differentiation: Imidazo[4,5-c]pyridine vs. Imidazo[1,2-a]pyridine (e.g., Zolpidem)

The primary differentiation of Bamaluzole from other imidazopyridine-based GABA(A) modulators is its imidazo[4,5-c]pyridine core scaffold [1]. This contrasts directly with the clinically used hypnotic zolpidem, which is built on an imidazo[1,2-a]pyridine scaffold [2]. The different ring fusion patterns lead to distinct three-dimensional conformations, influencing their binding orientation and selectivity within the GABA(A) receptor complex. While zolpidem is a well-characterized positive allosteric modulator (PAM) with selectivity for α1-containing GABA(A) receptors, the pharmacological profile of Bamaluzole, derived from its unique scaffold, was originally patented for anticonvulsant activity, a therapeutic indication distinct from the primary use of zolpidem as a hypnotic [3].

GABA(A) receptor Chemical biology Anticonvulsant screening

Mechanistic Selectivity: GABA(A) Receptor Agonism vs. Other GABA(A) PAMs (Benzodiazepines)

Bamaluzole functions as a GABA(A) receptor agonist, a mechanism distinct from the more common positive allosteric modulators (PAMs) like benzodiazepines [1][2]. While benzodiazepines enhance the effect of endogenous GABA by increasing the channel's opening frequency, direct agonists can activate the receptor even in the absence of GABA, potentially leading to a different physiological and pharmacological profile [3]. This fundamental difference in mechanism of action is critical for studies investigating receptor activation states or screening for compounds with distinct functional outcomes.

Electrophysiology Pharmacology GABA(A) receptor modulation

Physicochemical Properties: Calculated LogP for CNS Penetration vs. Other GABA Agonists

For CNS applications, physicochemical properties governing blood-brain barrier (BBB) penetration are critical. Bamaluzole has a calculated partition coefficient (XLogP) of 2.8 [1], placing it within an optimal range for CNS drugs [2]. This is a significant differentiating factor from other direct GABA(A) agonists like muscimol (XLogP -1.4) [3], which exhibits poor CNS penetration due to its high polarity [4]. The calculated lipophilicity of Bamaluzole suggests superior passive diffusion across the BBB compared to more polar agonists, making it a more suitable tool for in vivo studies of central GABAergic function.

ADME Medicinal chemistry CNS drug design

Safety and Handling: Defined Storage Conditions for Reproducible Experimental Use

Procuring compounds with well-defined stability and storage parameters is essential for experimental reproducibility. Bamaluzole is supplied with explicit storage guidelines: powder form can be stored at -20°C for 3 years or at 4°C for 2 years; in solution, it is stable at -80°C for 6 months or -20°C for 1 month . This level of specification ensures that researchers can procure and manage the compound with confidence, minimizing the risk of activity loss due to improper handling—a risk that is significant when sourcing less-characterized research chemicals from alternative suppliers [1].

Laboratory procurement Compound management Assay reproducibility

Primary Research Applications for Bamaluzole (CAS 87034-87-5) Driven by Quantitative Evidence


In Vivo Anticonvulsant Screening in Rodent Models

Based on its patent history as an anticonvulsant by Merck [1] and its favorable calculated LogP of 2.8 [2], which suggests adequate blood-brain barrier penetration, Bamaluzole is an ideal chemical probe for in vivo seizure models. Researchers can use it in maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure tests in rodents to investigate the efficacy of direct GABA(A) receptor agonism, as opposed to the allosteric modulation provided by benzodiazepines [3], in suppressing convulsions.

Ex Vivo Electrophysiological Studies of GABAergic Neurotransmission

Bamaluzole's defined mechanism as a direct GABA(A) receptor agonist [4] makes it a precise tool for ex vivo electrophysiology, such as patch-clamp recordings in brain slice preparations. It can be applied to study the functional impact of direct receptor activation on neuronal firing rates and inhibitory postsynaptic currents (IPSCs), providing a contrasting pharmacological profile to the effects of GABA(A) PAMs like diazepam or zolpidem [5].

In Vitro Receptor Binding and Selectivity Profiling

Given the distinct imidazo[4,5-c]pyridine scaffold of Bamaluzole [6], it is a valuable compound for in vitro radioligand binding displacement assays. Researchers can use it to map the binding site and selectivity profile of compounds with this core structure across various GABA(A) receptor subtypes (e.g., α1β2γ2, α2β2γ2, α5β2γ2), contributing to the structure-activity relationship (SAR) knowledge base for this class of molecules and differentiating it from other imidazopyridine isomers [7].

Compound Management and High-Throughput Screening (HTS) Library Construction

The availability of Bamaluzole with explicit, validated long-term storage stability data (3 years at -20°C as powder) makes it a reliable addition to a CNS-focused compound library. Its stable shelf-life ensures its utility in high-throughput screening campaigns without the concern of compound degradation, which is a common source of false negatives and assay variability [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamaluzole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.